REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[CH:6][C:7]([O:12][CH2:13][C:14]([O:16][CH3:17])=[O:15])=[C:8]([CH:11]=1)[CH:9]=O)(=[O:3])[CH3:2].C1CCN2C(=NCCC2)CC1>C1(C)C=CC=CC=1>[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:12][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:9][C:8]=2[CH:11]=1)(=[O:3])[CH3:2]
|
Name
|
5-acetyl-2-(methoxycarbonyl) methoxybenzaldehyde
|
Quantity
|
4.47 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=CC(=C(C=O)C1)OCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at refluxing temperature
|
Type
|
TEMPERATURE
|
Details
|
After being cooled
|
Type
|
WASH
|
Details
|
the resulting mixture was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried lover magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting precipitates
|
Type
|
WASH
|
Details
|
were washed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=CC2=C(C=C(O2)C(=O)OC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |